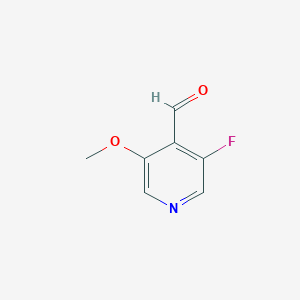![molecular formula C14H15BrN2O2 B2577137 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-50-9](/img/structure/B2577137.png)
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure. This compound is part of the indoline and piperidine families, which are known for their significant roles in medicinal chemistry and organic synthesis. The presence of both indoline and piperidine moieties in a single molecule makes it a valuable target for synthetic chemists and researchers.
Métodos De Preparación
The synthesis of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline moiety, followed by the introduction of the piperidine ring through cyclization reactions. The bromine atom is introduced via halogenation reactions, and the acetyl group is added through acetylation. Industrial production methods often employ palladium-catalyzed cross-coupling reactions and other advanced techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .
Aplicaciones Científicas De Investigación
1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline moiety can interact with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic compounds, such as:
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Widely studied for their anticancer and antimicrobial activities.
Spirothietanes: Notable for their unique sulfur-containing structures and potential in material science. The uniqueness of 1’-Acetyl-6-bromospiro[indoline-3,4’-piperidin]-2-one lies in its combination of indoline and piperidine moieties, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSQYDYYPSVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577054.png)
![2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2577055.png)


![3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577060.png)




![3-Cyano-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2577067.png)
![3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2577070.png)
![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)


